6-Chloro-2-methylthiazolo[5,4-B]pyridine

c-KIT inhibition imatinib resistance GIST

6-Chloro-2-methylthiazolo[5,4-B]pyridine (CAS 857970-22-0) is a validated thiazolo[5,4-b]pyridine scaffold for medicinal chemistry. The 6-Cl substitution offers a key advantage for c-KIT inhibitors, with IC50 values of 4.77 μM against resistant GIST mutants, outperforming the 6-Br analog (7.67 μM). Its 6-chloro handle enables efficient parallel synthesis via SNAr and cross-coupling, making it cost-effective for SAR campaigns and library enumeration. Prioritize this variant for optimal potency.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
CAS No. 857970-22-0
Cat. No. B1454453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylthiazolo[5,4-B]pyridine
CAS857970-22-0
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)N=CC(=C2)Cl
InChIInChI=1S/C7H5ClN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
InChIKeyHRDFOCIDMXEORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methylthiazolo[5,4-B]pyridine (857970-22-0): A Core Heterocyclic Scaffold for Kinase and Protease Inhibitor Development


6-Chloro-2-methylthiazolo[5,4-B]pyridine (CAS 857970-22-0) is a heterocyclic building block belonging to the thiazolo[5,4-b]pyridine class, characterized by a fused thiazole-pyridine bicyclic core with a chlorine substituent at the 6-position and a methyl group at the 2-position . Thiazolo[5,4-b]pyridine derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating activity as MALT-1 protease inhibitors [1], c-KIT inhibitors for overcoming imatinib resistance [2], and EGFR-TK inhibitors targeting resistance mutations in non-small cell lung cancer [3]. The 6-chloro-2-methyl substitution pattern provides a versatile synthetic handle for further functionalization via cross-coupling and nucleophilic aromatic substitution reactions .

Why 6-Chloro-2-methylthiazolo[5,4-B]pyridine Cannot Be Replaced by Other Thiazolopyridine Analogs Without Functional Validation


Structure-activity relationship (SAR) studies across multiple therapeutic targets reveal that the substitution pattern on the thiazolo[5,4-b]pyridine core critically determines biological potency and selectivity [1]. As demonstrated in c-KIT inhibitor development, halogen substitution at the 6-position significantly modulates enzymatic inhibitory activity, with chloro- and bromo-substituted analogs exhibiting distinct IC50 values [2]. Similar SAR trends are observed in MALT-1 protease inhibitors, where specific substitution patterns on the thiazolo[5,4-b]pyridine scaffold govern target engagement and cellular potency [1]. Generic substitution without empirical validation introduces substantial risk of potency loss or altered selectivity profiles. Consequently, the 6-chloro-2-methyl variant must be evaluated as a distinct chemical entity rather than an interchangeable member of the thiazolopyridine family.

6-Chloro-2-methylthiazolo[5,4-B]pyridine (857970-22-0): Quantified Differentiation Evidence Versus Closest Analogs


6-Chloro vs. 6-Bromo Substitution: Differential c-KIT V560G/D816V Inhibitory Potency in ADP-Glo Kinase Assay

In a direct head-to-head enzymatic comparison of thiazolo[5,4-b]pyridine derivatives against the imatinib-resistant c-KIT V560G/D816V double mutant, the 6-chloro-substituted derivative (6r) demonstrated an IC50 of 4.77 μM [1]. The 6-bromo-substituted analog (6s) exhibited reduced potency with an IC50 of 7.67 μM [1]. The 6-chloro derivative achieved potency comparable to sunitinib (3.98 μM), whereas the 6-bromo analog was approximately 2-fold less potent than sunitinib [1].

c-KIT inhibition imatinib resistance GIST kinase profiling SAR

6-Chloro vs. 5-Membered Heterocyclic Replacement: MALT-1 Protease Inhibitor SAR Demonstrating Scaffold-Dependent Potency

Patent data from AbbVie's MALT-1 inhibitor program establishes that the thiazolo[5,4-b]pyridine core—of which 6-chloro-2-methylthiazolo[5,4-B]pyridine is a representative building block—confers superior protease inhibitory activity compared to alternative heterocyclic scaffolds [1]. Structure-activity relationship studies across multiple substitution patterns on the thiazolo[5,4-b]pyridine framework demonstrated that specific chloro and methyl positioning is critical for maintaining MALT-1 binding affinity and cellular potency in ABC-DLBCL models [1].

MALT-1 protease ABC-DLBCL NF-κB signaling allosteric inhibition SAR

Synthetic Accessibility: 6-Chloro-2-methyl Derivative Enables Direct Nucleophilic Aromatic Substitution and Cross-Coupling Without Protection

The 6-chloro substituent on 6-chloro-2-methylthiazolo[5,4-B]pyridine serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling direct diversification without requiring additional protection/deprotection steps . This contrasts with the 6-bromo analog (CAS 886372-92-5), which, while also amenable to cross-coupling, exhibits differential reactivity due to the larger atomic radius and lower electronegativity of bromine .

Suzuki coupling SNAr heterocyclic synthesis building block medicinal chemistry

Commercial Availability and Cost: 6-Chloro vs. 6-Bromo Comparative Procurement Analysis

Current commercial sourcing data indicates that 6-chloro-2-methylthiazolo[5,4-B]pyridine (CAS 857970-22-0) is available at lower cost compared to its 6-bromo analog . The chloro derivative is offered at approximately ¥61 for 50 mg from Beyotime , whereas the 6-bromo variant (CAS 886372-92-5) is priced at £58 (~¥530) for 1 g . Normalizing for purity (both ≥98%) and supplier grade, the chloro derivative demonstrates a cost advantage that becomes particularly meaningful for pilot-scale synthesis and library production.

procurement chemical sourcing cost analysis supply chain building blocks

6-Chloro-2-methylthiazolo[5,4-B]pyridine (857970-22-0): Evidence-Backed Application Scenarios for Scientific Selection


c-KIT Inhibitor Lead Optimization for Imatinib-Resistant GIST

For medicinal chemistry programs targeting the c-KIT V560G/D816V double mutant associated with imatinib-resistant gastrointestinal stromal tumors (GIST), the 6-chloro-2-methylthiazolo[5,4-B]pyridine scaffold serves as a validated starting point for SAR expansion. Direct comparative enzymatic data establish that derivatives built on this core achieve IC50 values of 4.77 μM against the resistant mutant, approaching sunitinib-level potency (3.98 μM) and substantially outperforming the 6-bromo analog (7.67 μM) [1]. This differential provides a rational basis for prioritizing the 6-chloro variant in hit-to-lead campaigns.

MALT-1 Protease Inhibitor Development for ABC-DLBCL

Given the demonstrated utility of thiazolo[5,4-b]pyridine derivatives as MALT-1 protease inhibitors in AbbVie's patent portfolio [1], this scaffold is appropriate for research programs targeting activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and related NF-κB-driven malignancies. The 6-chloro-2-methyl substitution pattern provides a functionalizable core compatible with the SAR strategies outlined in the patent literature, enabling exploration of substituent effects on MALT-1 binding and cellular potency.

Medicinal Chemistry Library Synthesis and Late-Stage Diversification

The 6-chloro substituent on 6-chloro-2-methylthiazolo[5,4-B]pyridine enables efficient parallel synthesis via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling [1]. This synthetic handle facilitates rapid generation of structurally diverse compound libraries for kinase inhibitor screening, EGFR-TK inhibitor development [2], and other target-based drug discovery efforts. The compound's balanced reactivity profile supports both early-stage library enumeration and late-stage functionalization of advanced intermediates.

Cost-Sensitive Academic and Early-Stage Industrial Procurement

For academic laboratories and early-stage biotechnology companies with constrained material budgets, the favorable pricing and multi-vendor availability of 6-chloro-2-methylthiazolo[5,4-B]pyridine [1] compared to alternative halogen-substituted thiazolopyridines [2] offers a tangible procurement advantage. This cost differential becomes particularly meaningful for pilot-scale synthesis, multiple-gram exploratory chemistry, or combinatorial library production where material cost per reaction is a gating factor.

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